molecular formula C6H5N3O B184256 3-Methoxypyrazine-2-carbonitrile CAS No. 75018-05-2

3-Methoxypyrazine-2-carbonitrile

Cat. No. B184256
CAS RN: 75018-05-2
M. Wt: 135.12 g/mol
InChI Key: NHYBJRFMQYBLTP-UHFFFAOYSA-N
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Description

3-Methoxypyrazine-2-carbonitrile is a chemical compound with the molecular formula C6H5N3O. It has an average mass of 135.123 Da and a monoisotopic mass of 135.043259 Da .


Molecular Structure Analysis

The molecular structure of 3-Methoxypyrazine-2-carbonitrile consists of a pyrazine ring with a methoxy group (OCH3) and a carbonitrile group (CN) attached to it .


Physical And Chemical Properties Analysis

3-Methoxypyrazine-2-carbonitrile has a density of 1.2±0.1 g/cm3, a boiling point of 260.0±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 49.8±3.0 kJ/mol and a flash point of 111.0±25.9 °C .

Scientific Research Applications

Accurate Determination in Wine Samples

3-Methoxypyrazine-2-carbonitrile, specifically as 3-alkyl-2-methoxypyrazines, has been identified in wine samples. A study developed a reliable method for determining these compounds in wines, combining solid-phase extraction, dispersive liquid-liquid microextraction, and gas chromatography. This method enhances the understanding of wine flavors and aromas, particularly in varieties like Sauvignon Blanc and Cabernet Sauvignon (Fontana, Rodríguez, & Cela, 2017).

Corrosion Inhibition Performance

Pyranopyrazole derivatives, related to 3-Methoxypyrazine-2-carbonitrile, have been synthesized and investigated for their efficacy in inhibiting mild steel corrosion. The study involved electrochemical and theoretical analysis, indicating significant potential for these compounds in protecting metals from corrosion (Yadav, Gope, Kumari, & Yadav, 2016).

Involvement in Wine Aroma and Flavor

Studies have focused on methoxypyrazines, including variants of 3-Methoxypyrazine-2-carbonitrile, for their role in wine aroma and flavor. One research outlined the quantification of these compounds in South African Sauvignon blanc wines, showing their significant contribution to the typical vegetative character associated with certain wine varieties (Alberts et al., 2016).

Role in Chemical Defense and Food Science

Methoxypyrazines, including 3-Methoxypyrazine-2-carbonitrile variants, are important in chemical defense mechanisms in insects and plants. They are present in various fruits and vegetables, contributing to sensory attributes. A comprehensive review discusses the factors influencing the concentrations of these compounds in grapes, musts, and wines, indicating their broad significance in food science and agriculture (Sidhu, Lund, Kotseridis, & Saucier, 2015).

Impact on Wine Quality from Packaging

Research has investigated the effect of different closure and packaging options on 3-alkyl-2-methoxypyrazines in wine, elucidating how packaging materials and methods can influence the concentration of these compounds and, consequently, the sensory quality of wines (Blake et al., 2009).

properties

IUPAC Name

3-methoxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c1-10-6-5(4-7)8-2-3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYBJRFMQYBLTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356284
Record name 3-methoxy-2-pyrazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypyrazine-2-carbonitrile

CAS RN

75018-05-2
Record name 3-methoxy-2-pyrazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Tsuzuki, M Tada - Journal of heterocyclic chemistry, 1985 - Wiley Online Library
… to give addition products, 3-methoxyiminopyrazine-2-carbonitrile and 2-methoxyiminopyrazine-3-carbonitrile derivatives, and/or substitution products, 3-methoxypyrazine-2-carbonitrile …
Number of citations: 4 onlinelibrary.wiley.com
H Hirano, R Lee, M Tada - Journal of Heterocyclic Chemistry, 1982 - Wiley Online Library
5‐Arylpyrazine‐2,3‐dicarbonitriles 1 and 2 give 2‐alkylamino‐5‐arylpyrazine‐3‐carbonitriles 3 and 5 and 3‐alkylamiono‐5‐arylpyrazine‐2‐carbonitriles 4 and 6 by the substitution …
Number of citations: 17 onlinelibrary.wiley.com
T Kojima, F Nagasaki, Y Ohtsuka - Journal of Heterocyclic …, 1980 - Wiley Online Library
A series of 5,6‐disubstituted 3‐alkoxypyrazine‐2‐carbonitriles (2a‐i) were prepared from 5,6‐disubstituted pyrazine‐2,3‐dicarbonitriles (1a‐d) by direct substitution with alcohols. …
Number of citations: 16 onlinelibrary.wiley.com

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